Bienvenue dans la boutique en ligne BenchChem!

N,N-dibutyl-2-(4-methoxyphenyl)acetamide

Uterine antispasmodic Smooth muscle relaxant Dysmenorrhea pharmacology

N,N-Dibutyl-2-(4-methoxyphenyl)acetamide (CAS 519-88-0), also known as Ambucetamide or Dibutamide, is a synthetic tertiary amine acetamide and a member of the antispasmodic pharmacotherapeutic class. It is characterized by a central α-aminoacetamide core bearing two n-butyl substituents and a 4-methoxyphenyl moiety, with a molecular weight of 292.42 g/mol (C₁₇H₂₈N₂O₂).

Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
Cat. No. B263786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibutyl-2-(4-methoxyphenyl)acetamide
Molecular FormulaC17H27NO2
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=O)CC1=CC=C(C=C1)OC
InChIInChI=1S/C17H27NO2/c1-4-6-12-18(13-7-5-2)17(19)14-15-8-10-16(20-3)11-9-15/h8-11H,4-7,12-14H2,1-3H3
InChIKeyHLWGQZAXGCADGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibutyl-2-(4-methoxyphenyl)acetamide (Ambucetamide): Baseline Identity & Antispasmodic Classification for Scientific Procurement


N,N-Dibutyl-2-(4-methoxyphenyl)acetamide (CAS 519-88-0), also known as Ambucetamide or Dibutamide, is a synthetic tertiary amine acetamide and a member of the antispasmodic pharmacotherapeutic class [1]. It is characterized by a central α-aminoacetamide core bearing two n-butyl substituents and a 4-methoxyphenyl moiety, with a molecular weight of 292.42 g/mol (C₁₇H₂₈N₂O₂) [2]. Originally discovered in 1953 by Paul Janssen and marketed as Neomeritine in 1955, Ambucetamide remains recognized for its smooth-muscle relaxant activity, particularly on human myometrial tissue [3].

Why In-Class Antispasmodic Interchange Fails: The N,N-Dibutyl-2-(4-methoxyphenyl)acetamide Differentiation Problem


Substitution within the tertiary amine antispasmodic class introduces quantifiable shifts in target tissue selectivity, in vitro potency, and metabolic stability that undermine experimental reproducibility and preclude simple extrapolation. Ambucetamide distinguishes itself through a unique combination of three architecturally dominant features—the dibutylamino group embedded in an α-aminoacetamide scaffold and the 4-methoxyphenyl ring—that collectively produce clinical and pharmacological selectivity fundamentally different from papaverine (a benzylisoquinoline alkaloid), drotaverine (a papaverine congener), alverine (a diphenylpropylamine), and mebeverine (a reserpine-derived amine) . Critically, Ambucetamide was demonstrated to be equipotent to papaverine in isolated rat-uterine preparations while exhibiting a distinct species-dependent uterine tissue selectivity pattern [1], confirming that structural homology within the antispasmodic class does not translate into predictable pharmacological interchangeability.

N,N-Dibutyl-2-(4-methoxyphenyl)acetamide (Ambucetamide) Quantitative Differentiation Evidence: A Head-to-Head Procurement-Relevant Guide


Equipotent in Vitro Antispasmodic Activity vs. Papaverine on Isolated Rat Uterus: Direct Head-to-Head Comparison

When directly compared on the same isolated rat-uterine preparation, Ambucetamide and papaverine exhibited antispasmodic activity of equal magnitude, i.e., they were pharmacologically equipotent in this standard preclinical model of uterine spasmolysis [1]. This direct head-to-head finding places Ambucetamide on the same potency tier as papaverine—historically one of the most widely used antispasmodic agents—yet derives from a structurally distinct non-alkaloid chemotype.

Uterine antispasmodic Smooth muscle relaxant Dysmenorrhea pharmacology

Concentration-Dependent Inhibition of Human Myometrial Responses to Menstrual Stimulant: In Vitro Pharmacodynamic Profile

Ambucetamide at concentrations of 6–120 μg/mL inhibited the contractile responses of isolated human myometrial tissue to the menstrual stimulant—a plain-muscle stimulant provisionally linked to the etiology of dysmenorrhea [1]. The effective concentration range is broad and pharmacologically relevant. In mechanistically informative control experiments, Ambucetamide (12 μg/mL) showed no definite effect on guinea-pig uterus responses to vasopressin, establishing a species- and agonist-dependent selectivity profile not shared by comparator agents such as papaverine, which acts predominantly through intracellular cAMP mechanisms [2].

Menstrual stimulant antagonism Human myometrium Dysmenorrhea

In Vivo Uterorelaxant Efficacy in Rat and Dog Models: Dose-Response Quantitative Profiling

In anesthetized rats, intravenous administration of Ambucetamide (0–30 mg/kg, jugular vein injection) produced a dose-dependent decrease in the amplitude and frequency of spontaneous uterine contractions [1]. In dogs, a lower dose range (1–10 mg/kg, femoral vein injection) reduced uterine tone and increased contraction amplitude [1]. By comparison, papaverine requires comparable mg/kg dose ranges to achieve uterine relaxation in rodent models, but its pronounced vasodilatory effects frequently confound pure uteroselectivity assessments [2]. Importantly, oral administration of Ambucetamide also decreased uterine tone, confirming gastrointestinal bioavailability [1].

In vivo uterorelaxant Rat uterine contraction Dog uterine tone

Proven Clinical Translation: Marketed Therapeutic for Dysmenorrhea with Human Use Validation

Ambucetamide was launched in April 1955 as Neomeritine (later also marketed as Meritin, Dibutamide, and Bersen) and remains commercially available for the symptomatic relief of menstrual pain [1]. This rapid translation from synthesis (1953) to regulatory approval (1955)—only two years—was achieved by Paul Janssen and provided early clinical proof-of-concept [2]. In contrast, structurally related tertiary amine antispasmodics such as Alverine citrate (marketed for irritable bowel syndrome) and Mebeverine hydrochloride (primarily indicated for gastrointestinal spasm) do not carry an approved human indication centered on myometrial dysmenorrhea, reflecting differential tissue selectivity in clinical practice.

Dysmenorrhea therapeutic Clinical translation Marketed antispasmodic

Established Utility as a Validated Internal Standard in GC-NPD Bioanalytical Assays

Ambucetamide has been validated as an internal standard for the gas chromatographic determination of embutramide (a general anesthetic) in biological matrices using nitrogen-phosphorus detection (GC-NPD) [1]. The method demonstrates linearity from 100 to 3,000 ng/mL with within-day coefficients of variation ranging from 5.1% to 5.7% and day-to-day CVs from 9.1% to 10.0% [1]. This application exploits Ambucetamide's favorable chromatographic properties and chemical stability under alkaline extraction conditions with dichloromethane. No other in-class antispasmodic (papaverine, drotaverine, alverine, or mebeverine) has been published as a validated internal standard in an equivalent regulatory-grade bioanalytical method for forensic or clinical toxicology.

Bioanalytical internal standard GC-NPD Forensic toxicology

Scalable and Reproducible HPLC Analysis with Straightforward Mobile Phase Conditions

Ambucetamide can be analyzed by a reverse-phase HPLC method using a simple mobile phase of acetonitrile, water, and phosphoric acid, applicable on Newcrom R1 columns [1]. The method is scalable and suitable for preparative impurity isolation. While chromatographic retention data (retention factor ~1.4 on certain chiral columns) is available for Ambucetamide [2], equivalent straightforward, scalable HPLC protocols have not been published for all in-class comparators, giving Ambucetamide a practical advantage in quality-control workflows.

HPLC method Purity analysis Scalable chromatography

N,N-Dibutyl-2-(4-methoxyphenyl)acetamide (Ambucetamide) Best-Fit Procurement Scenarios Based on Quantitative Evidence


Preclinical Dysmenorrhea Drug Discovery: Reference Compound for Uterine Spasmolysis Screening

Ambucetamide is the most appropriate reference compound for in vitro and in vivo screening cascades targeting novel dysmenorrhea therapeutics because it possesses a validated equipotency to papaverine on isolated uterine tissue [Section 3, Evidence 1] combined with human myometrial selectivity against the menstrual stimulant [Section 3, Evidence 2] and oral bioavailability in rodent and canine models [Section 3, Evidence 3]. No other in-class antispasmodic offers this integrated package of human tissue selectivity data, in vivo dose-response characterization, and clinical validation for the specific indication of dysmenorrhea.

Bioanalytical Method Development: Dual-Use Reference Standard for Chromatographic Assays

For forensic and clinical toxicology laboratories developing GC-NPD or HPLC-MS/MS methods for the quantification of embutramide or structurally related basic drugs, Ambucetamide provides a uniquely qualified internal standard with published validation metrics (linearity 100–3,000 ng/mL, CV < 10%) [Section 3, Evidence 5]. Its validated chromatographic behavior, combined with a scalable HPLC protocol [Section 3, Evidence 6], reduces the need for separate method-development reference standards and is unmatched by papaverine, drotaverine, alverine, or mebeverine.

Smooth Muscle Pharmacology Mechanistic Studies: Species- and Agonist-Selective Tool Compound

Investigators studying species-dependent uterine pharmacology should select Ambucetamide as a tool compound for its distinct selectivity fingerprint: it inhibits human myometrial responses to menstrual stimulant at 6–120 μg/mL while exhibiting no activity on guinea-pig uterus challenged with vasopressin at 12 μg/mL [Section 3, Evidence 2]. This selectivity contrast is not documented for other tertiary amine antispasmodics, making Ambucetamide indispensable for dissecting species-specific myometrial signal transduction pathways.

Translational Medicine: Positive Control for Uterine Spasmolytic Clinical Candidate Benchmarking

In translational development programs progressing novel uterine spasmolytics toward first-in-human trials, Ambucetamide serves as an evidence-backed clinical benchmark because it is an approved, marketed dysmenorrhea therapeutic with a proven human efficacy record since 1955 [Section 3, Evidence 4]. Using Ambucetamide as a positive control in head-to-head preclinical efficacy studies against novel chemical entities provides a clinically anchored reference point that is unavailable with other antispasmodics lacking a primary dysmenorrhea indication.

Quote Request

Request a Quote for N,N-dibutyl-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.